Fmoc-Tyr(All)-OH Fmoc-Tyr(All)-OH
Brand Name: Vulcanchem
CAS No.: 146982-30-1
VCID: VC21540805
InChI: InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
SMILES: C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C27H25NO5
Molecular Weight: 443.5 g/mol

Fmoc-Tyr(All)-OH

CAS No.: 146982-30-1

VCID: VC21540805

Molecular Formula: C27H25NO5

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Tyr(All)-OH - 146982-30-1

Description

Fmoc-Tyr(All)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-allyl-L-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and an allyl protecting group on the hydroxyl group of the tyrosine side chain. These protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Synthesis and Preparation

The synthesis of Fmoc-Tyr(All)-OH typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The process begins with the protection of the amino group using the Fmoc group, achieved by reacting L-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The hydroxyl group is then protected by reacting the intermediate with allyl chloride in the presence of a base such as triethylamine.

Applications in Peptide Synthesis

Fmoc-Tyr(All)-OH is widely utilized in SPPS due to its stability and ease of deprotection. The Fmoc group can be removed under mild alkaline conditions, facilitating efficient coupling reactions with other amino acids or peptides. This property allows for the construction of complex peptide sequences essential for various biological functions.

Biological and Research Applications

Peptides synthesized from this compound are used to investigate protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding mechanisms. These peptides serve as valuable probes for understanding protein structures and functions. Additionally, the allyl group can be selectively removed under palladium-catalyzed conditions, allowing for further functionalization of the tyrosine side chain.

CAS No. 146982-30-1
Product Name Fmoc-Tyr(All)-OH
Molecular Formula C27H25NO5
Molecular Weight 443.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid
Standard InChI InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Standard InChIKey AQUXDQFCBLRIRE-VWLOTQADSA-N
Isomeric SMILES C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-O-allyl-L-tyrosine;Fmoc-Tyr(All)-OH;146982-30-1;AmbotzFAA1431;47509_ALDRICH;SCHEMBL120689;47509_FLUKA;MolPort-003-934-135;ACT09562;ZINC2564723;AM82327;KB-52128;X4918;N-(9H-Fluorene-9-ylmethoxycarbonyl)-O-allyl-L-tyrosine;L-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propen-1-yl-
PubChem Compound 16213169
Last Modified Aug 15 2023

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